molecular formula C19H20N2O3 B14157073 (4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone CAS No. 331434-28-7

(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone

Cat. No.: B14157073
CAS No.: 331434-28-7
M. Wt: 324.4 g/mol
InChI Key: PWAXALXCQOHMEG-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound features a piperidine ring substituted with a benzyl group and a nitrophenyl group, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone typically involves the following steps:

    Formation of Piperidine Derivative: The piperidine ring is first functionalized with a benzyl group. This can be achieved through reductive amination of piperidine with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Introduction of Nitrophenyl Group: The benzylpiperidine derivative is then reacted with a nitrophenyl compound, such as 4-nitrobenzoyl chloride, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or aryl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: (4-Benzylpiperidin-1-yl)-(4-aminophenyl)methanone.

    Substitution: Various substituted benzylpiperidine derivatives.

    Oxidation: Piperidinone derivatives.

Comparison with Similar Compounds

Properties

CAS No.

331434-28-7

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H20N2O3/c22-19(17-6-8-18(9-7-17)21(23)24)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2

InChI Key

PWAXALXCQOHMEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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